molecular formula C10H13N3O2S B13619626 3-Amino-2-thiomorpholinoisonicotinic acid

3-Amino-2-thiomorpholinoisonicotinic acid

Cat. No.: B13619626
M. Wt: 239.30 g/mol
InChI Key: WMRVBGZLVOBKOJ-UHFFFAOYSA-N
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Description

3-Amino-2-thiomorpholinoisonicotinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a thiomorpholine ring, and an isonicotinic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-thiomorpholinoisonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of isonicotinic acid with thiomorpholine under controlled conditions, followed by the introduction of an amino group through amination reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-thiomorpholinoisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-2-thiomorpholinoisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-thiomorpholinoisonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminoisonicotinic acid
  • 2-Thiomorpholinoisonicotinic acid
  • 3-Amino-2-oxindole

Uniqueness

3-Amino-2-thiomorpholinoisonicotinic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

3-amino-2-thiomorpholin-4-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H13N3O2S/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2H,3-6,11H2,(H,14,15)

InChI Key

WMRVBGZLVOBKOJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=CC(=C2N)C(=O)O

Origin of Product

United States

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